1-(4-chlorophenyl)but-3-enyl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)but-3-enyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-3-4-12(15-9(2)14)10-5-7-11(13)8-6-10/h3,5-8,12H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRDKMQPMDEFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CC=C)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434911 | |
| Record name | ACETIC ACID 1-(4-CHLORO-PHENYL)-BUT-3-ENYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106730-46-5 | |
| Record name | ACETIC ACID 1-(4-CHLORO-PHENYL)-BUT-3-ENYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 4 Chlorophenyl but 3 Enyl Acetate
Historical Perspectives on Analogous Acetate (B1210297) Ester Syntheses
The formation of acetate esters from corresponding alcohols is a fundamental and well-established transformation in organic chemistry. Historically, methods such as the reaction of an alcohol with acetyl chloride or acetic anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine, have been widely employed.
A significant advancement in the synthesis of allylic acetates, a class of compounds to which 1-(4-chlorophenyl)but-3-enyl acetate belongs, was the development of palladium-catalyzed reactions. The Tsuji-Trost reaction, first reported by Jiro Tsuji in 1965 and later expanded upon by Barry Trost, represents a cornerstone in this area. organic-chemistry.orgresearchgate.net This reaction involves the palladium-catalyzed nucleophilic substitution of an allylic substrate, typically bearing a leaving group such as an acetate. organic-chemistry.orgresearchgate.net The mechanism proceeds through the formation of a π-allylpalladium complex, which is then attacked by a nucleophile. organic-chemistry.org This methodology provided a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.net While often used to form other bonds by substituting an existing acetate, the principles of π-allylpalladiaum chemistry also underpin modern methods for the direct formation of allylic acetates from alkenes.
Contemporary Synthetic Routes to this compound
Modern synthetic strategies for this compound primarily involve a two-step sequence: the synthesis of the precursor alcohol, 1-(4-chlorophenyl)but-3-en-1-ol, followed by its acetylation.
Strategies Involving Butenylation of 4-Chlorophenyl Precursors
The key precursor, 1-(4-chlorophenyl)but-3-en-1-ol, is commonly synthesized through the allylation of 4-chlorobenzaldehyde (B46862). A traditional and effective method is the Grignard reaction, where 4-chlorobenzaldehyde is treated with allylmagnesium bromide. orgsyn.orgchegg.comnih.gov This reaction typically proceeds by adding the Grignard reagent to the aldehyde in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). orgsyn.orgchegg.com

Acetylation Approaches to 1-(4-chlorophenyl)but-3-enol Derivatives
Once the precursor alcohol, 1-(4-chlorophenyl)but-3-en-1-ol, is obtained, it is converted to the target acetate ester. This is typically achieved through acetylation. A common method involves reacting the alcohol with acetic anhydride or acetyl chloride in the presence of a base. For analogous transformations, converting prop-2-ynylic alcohols to their corresponding acetates has been successfully achieved using these reagents. rsc.org

Stereoselective and Regioselective Synthesis of this compound
The synthesis of enantiomerically pure this compound is of significant interest. This can be achieved through stereoselective butenylation of 4-chlorobenzaldehyde or by kinetic resolution of the racemic 1-(4-chlorophenyl)but-3-en-1-ol.
Catalytic asymmetric allylation of aldehydes provides a direct route to enantiomerically enriched homoallylic alcohols. acs.org While specific examples for 4-chlorobenzaldehyde leading to high enantiomeric excess are not extensively detailed in the provided results, the general methodology is well-established. acs.org
Alternatively, enzymatic kinetic resolution of the racemic alcohol offers an efficient method to obtain one enantiomer in high purity. Lipases are commonly employed for this purpose, selectively acylating one enantiomer of the racemic alcohol, leaving the other unreacted. ebrary.net For instance, lipase-catalyzed acylation of racemic secondary alcohols is a widely used strategy. ebrary.net The choice of lipase (B570770), acylating agent, and solvent are critical for achieving high enantioselectivity and conversion. researchgate.netnih.gov
Optimization of Reaction Conditions for this compound Formation
Catalyst and Reagent Screening for Enhanced Yields
The efficiency of the synthesis of this compound can be significantly influenced by the choice of catalysts and reagents. In the butenylation step via Grignard reaction, the purity and activity of the magnesium are crucial for good yields. chegg.com For the acetylation step, particularly in lipase-catalyzed resolutions, screening different lipases is essential as their activity and enantioselectivity can vary significantly with the substrate. researchgate.netnih.gov Common lipases used for such resolutions include those from Candida antarctica (Novozym® 435) and Pseudomonas cepacia. ebrary.net The choice of acyl donor (e.g., vinyl acetate, acetic anhydride) and the reaction medium (e.g., organic solvents like hexane (B92381) or toluene, or solvent-free systems) also play a pivotal role in optimizing the reaction. nih.govnih.gov
Below are interactive data tables summarizing typical reaction conditions for the key synthetic steps.
Table 1: Butenylation of 4-Chlorobenzaldehyde
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Allylmagnesium bromide | Diethyl ether | Reflux | Not specified | Not specified | chegg.com |
| Allylmagnesium bromide | THF | 50-60 | 1 | Not specified | orgsyn.org |
Table 2: Lipase-Catalyzed Acetylation of Analogous Secondary Alcohols
| Lipase | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Enantiomeric Excess (%) | Reference |
| Candida antarctica Lipase B | Acetic anhydride | Toluene | 60 | Not specified | Not specified | >95 | rsc.org |
| Candida rugosa Lipase | Vinyl acetate | Hexane | 30 | 24 | ~50 | >99 | researchgate.net |
| Novozym® 435 | Vinyl acetate | t-Butyl methyl ether | 45 | 48 | 46 | 99 | nih.gov |
Solvent Effects and Reaction Kinetics
The choice of solvent is a critical parameter in the synthesis of this compound, profoundly influencing both the reaction rate and the catalyst's efficiency, especially in enzyme-catalyzed systems. The kinetics of lipase-catalyzed acylations, which are a preferred green method for such transformations, are intricately linked to the solvent environment.
Lipases perform catalysis through a "ping-pong bi-bi" mechanism. This involves the formation of a covalent acyl-enzyme intermediate, which then reacts with the alcohol nucleophile to generate the ester and regenerate the enzyme. jocpr.com The solvent mediates the solubility of the substrates (the alcohol and the acyl donor, such as vinyl acetate) and can affect the conformational flexibility and activity of the enzyme.
Solvent Effects:
Research on analogous lipase-catalyzed reactions demonstrates a strong correlation between solvent properties and reaction outcomes.
Hydrophobicity: Generally, lipases exhibit higher activity in hydrophobic (non-polar) organic solvents compared to hydrophilic (polar) ones. mdpi.com Hydrophobic solvents like hexane and isooctane (B107328) are thought to maintain the essential layer of water on the enzyme's surface required for catalytic activity, without stripping it away. In contrast, polar solvents can sometimes reduce or eliminate enzyme activity. mdpi.com For the acylation of 1-(4-chlorophenyl)but-3-en-1-ol, hydrophobic solvents would likely be preferred.
Solvent-Free Systems: Eliminating the solvent entirely represents a significant green chemistry advancement. In such systems, a surplus of one of the liquid reactants can act as the solvent, reducing waste and simplifying purification. rsc.org This approach, however, can introduce challenges related to high viscosity and mass transfer limitations. rsc.org
The following table, based on general findings for lipase-catalyzed acylation of secondary alcohols, illustrates the typical effect of different solvents on the reaction rate.
| Solvent | Log P (Hydrophobicity) | Typical Relative Reaction Rate |
| n-Hexane | 3.9 | High |
| Toluene | 2.7 | High |
| Diisopropyl ether | 1.9 | Moderate-High |
| Tetrahydrofuran (THF) | 0.46 | Low-Moderate |
| Acetonitrile | -0.34 | Low |
| Dimethyl sulfoxide (B87167) (DMSO) | -1.35 | Very Low |
Note: This interactive table demonstrates the general trend of solvent effects on lipase activity, where higher Log P values (more hydrophobic) typically correspond to higher reaction rates. The data is illustrative for the class of reactions involving secondary alcohol acylation.
Reaction Kinetics:
The kinetic resolution of racemic 1-(4-chlorophenyl)but-3-en-1-ol via lipase-catalyzed acylation is a powerful technique to obtain enantiomerically pure acetate. In this process, the enzyme selectively acylates one enantiomer at a much faster rate than the other. jocpr.com The efficiency of this resolution is determined by the difference in reaction rates for the two enantiomers (kR vs. kS). A high enantiomeric ratio (E) is indicative of excellent kinetic resolution. The maximum theoretical yield for a single enantiomer in a standard kinetic resolution is 50%. jocpr.com
Temperature and Pressure Parameter Studies
Temperature is a crucial parameter that directly influences the rate of both chemical and enzymatic reactions. Pressure studies, however, are less common for this type of liquid-phase synthesis unless dealing with supercritical fluid solvents.
Temperature Effects:
The rate of enzyme-catalyzed reactions, including the acylation of alcohols, generally increases with temperature. creative-enzymes.com A typical rule of thumb is that a 10°C rise in temperature can increase the activity of most enzymes by 50-100%. creative-enzymes.com This is due to the increased kinetic energy of both the enzyme and substrate molecules, leading to more frequent collisions and a higher proportion of molecules possessing the required activation energy. creative-enzymes.com
However, this relationship holds only up to an optimal temperature. Beyond this point, the enzyme's delicate three-dimensional structure begins to break down—a process known as thermal denaturation. This leads to a rapid loss of catalytic activity. creative-enzymes.com Most lipases used in organic synthesis have optimal temperatures in the range of 30-60°C. For instance, studies on alcohol acyltransferases (AATs) show optimal activity between 40-50°C. nih.gov Storing enzymes at low temperatures (e.g., below 5°C) is standard practice to ensure their long-term stability. creative-enzymes.com
The table below illustrates the characteristic relationship between temperature and enzyme activity for a typical lipase-catalyzed acylation.
| Temperature (°C) | Relative Enzyme Activity (%) |
| 20 | 45 |
| 30 | 70 |
| 40 | 95 |
| 50 | 100 |
| 60 | 60 |
| 70 | 15 |
Note: This interactive table shows that enzyme activity increases to an optimum temperature (around 50°C in this illustrative case) and then rapidly decreases as the enzyme denatures at higher temperatures.
Pressure Effects:
For the lipase-catalyzed synthesis of this compound under standard liquid-phase conditions, atmospheric pressure is typically used. Variations in pressure are not expected to significantly influence the reaction kinetics or yield. Significant pressure effects would primarily come into play if using supercritical fluids (like supercritical CO2) as a solvent, which is an advanced green chemistry technique but not standard for this transformation.
Green Chemistry Principles Applied to the Synthesis of this compound
The synthesis of esters via lipase-catalyzed acylation is a prime example of the application of green chemistry principles. nih.gov This approach offers numerous advantages over traditional chemical methods, which often require harsh conditions, stoichiometric reagents, and generate significant waste.
Key Green Chemistry Aspects:
Catalysis: Lipases are highly efficient biocatalysts, meaning only a small amount is needed, and they can be reused, which minimizes waste. Immobilizing the enzyme on a solid support further simplifies its recovery and reuse. rsc.org
Mild Reaction Conditions: Enzymatic reactions proceed under mild conditions, typically at or near room temperature and atmospheric pressure. nih.gov This reduces energy consumption compared to conventional methods that may require high heat.
High Selectivity: Lipases exhibit remarkable chemo-, regio-, and enantioselectivity. nih.gov In the case of 1-(4-chlorophenyl)but-3-en-1-ol, a lipase can selectively acylate the hydroxyl group without affecting the alkene, and can distinguish between the two enantiomers of the racemic alcohol. This selectivity reduces the formation of by-products and simplifies purification.
Use of Safer Solvents/Solvent-Free Conditions: As discussed, enzymatic acylations can be performed in less hazardous solvents like alkanes or, ideally, in solvent-free systems. rsc.org
Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of standard kinetic resolution, a technique called Dynamic Kinetic Resolution (DKR) can be employed. DKR combines the enzymatic acylation with a second catalyst (often a ruthenium complex) that continuously racemizes the slower-reacting alcohol enantiomer back into the racemate. mdpi.com This allows the enzyme to convert, in theory, 100% of the starting racemic alcohol into a single, enantiomerically pure acetate product, representing a highly atom-economical and efficient green process. mdpi.com
The chemo-enzymatic synthesis of this compound, particularly through DKR, exemplifies a modern, sustainable approach to producing high-value, chiral chemical compounds. nih.gov
Advanced Spectroscopic and Structural Elucidation of 1 4 Chlorophenyl but 3 Enyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For 1-(4-chlorophenyl)but-3-enyl acetate (B1210297), a combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals.
Proton NMR (¹H NMR) Analysis of 1-(4-chlorophenyl)but-3-enyl acetate
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, vinylic, allylic, and acetyl protons. The 4-chlorophenyl group gives rise to two doublets in the aromatic region, typical of a para-substituted benzene (B151609) ring. The but-3-enyl chain displays a complex set of multiplets for the vinylic and allylic protons, while the acetate methyl group appears as a sharp singlet.
Based on the analysis of its precursor, 1-(4-chlorophenyl)but-3-en-1-ol, the expected chemical shifts for the acetate are as follows: The proton attached to the carbon bearing the acetate group (H-1) is expected to shift downfield due to the electron-withdrawing effect of the acetyl group. The protons of the butenyl moiety and the chlorophenyl ring will experience minor shifts. A characteristic singlet for the acetyl methyl protons will be observed around 2.0-2.1 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~5.9 | Triplet | ~6.5 |
| H-2 | ~2.6 | Multiplet | |
| H-3 | ~5.7-5.8 | Multiplet | |
| H-4 (cis) | ~5.1-5.2 | Doublet of triplets | ~10.3, 1.2 |
| H-4 (trans) | ~5.2-5.3 | Doublet of triplets | ~17.2, 1.5 |
| Ar-H | ~7.3 | Multiplet | |
| CH₃ (acetate) | ~2.1 | Singlet |
Note: The predicted data is based on the known spectrum of 1-(4-chlorophenyl)but-3-en-1-ol and general principles of NMR spectroscopy.
Carbon-13 NMR (¹³C NMR) Analysis of this compound
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound will show signals for the carbonyl carbon of the acetate group, the carbons of the 4-chlorophenyl ring, the carbons of the but-3-enyl chain, and the methyl carbon of the acetate group.
Upon acetylation of the precursor alcohol, the carbon atom attached to the oxygen (C-1) will shift downfield. A new signal for the carbonyl carbon of the acetate will appear around 170 ppm, and the methyl carbon of the acetate will be observed at approximately 21 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (acetate) | ~170.0 |
| C-Ar (ipso, C-Cl) | ~134.0 |
| C-Ar (ipso, C-1) | ~140.0 |
| C-Ar (ortho) | ~128.5 |
| C-Ar (meta) | ~128.0 |
| C-1 | ~75.0 |
| C-2 | ~40.0 |
| C-3 | ~134.5 |
| C-4 | ~118.0 |
| CH₃ (acetate) | ~21.0 |
Note: The predicted data is based on the known spectrum of 1-(4-chlorophenyl)but-3-en-1-ol and general principles of NMR spectroscopy.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Comprehensive Assignment
To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between H-1 and the H-2 protons, and between the H-2 protons and the vinylic protons (H-3 and H-4), confirming the connectivity of the butenyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons. It would allow for the direct assignment of the carbon signals for C-1, C-2, C-3, C-4, the aromatic carbons with attached protons, and the acetate methyl group based on the already assigned proton spectrum.
Vibrational Spectroscopy Investigations
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their vibrational modes.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group, the aromatic ring, and the vinyl group. A key feature will be the strong stretching vibration of the ester carbonyl group (C=O), which is absent in its alcohol precursor. rsc.org
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch (vinyl and aromatic) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1640 | Medium | C=C stretch (vinyl) |
| ~1600, ~1490 | Medium | C=C stretch (aromatic) |
| ~1230 | Strong | C-O stretch (ester) |
| ~1090 | Strong | C-Cl stretch |
| ~990, ~920 | Strong | =C-H bend (vinyl out-of-plane) |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy complements IR spectroscopy, as it is sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the C=C stretching vibrations of the aromatic ring and the vinyl group. The symmetric breathing mode of the aromatic ring is also typically a strong feature in the Raman spectrum. In contrast, the C=O stretching of the ester group is generally a weak band in Raman spectroscopy.
Table 4: Predicted Key Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | =C-H stretch (aromatic) |
| ~1640 | Strong | C=C stretch (vinyl) |
| ~1600 | Strong | C=C stretch (aromatic) |
| ~1000 | Strong | Aromatic ring breathing mode |
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Table 1: Calculated Exact Mass for this compound
| Molecular Formula | Isotope | Mass (Da) |
| C₁₂H₁₃³⁵ClO₂ | [M+H]⁺ | 225.0655 |
| [M+Na]⁺ | 247.0474 | |
| C₁₂H₁₃³⁷ClO₂ | [M+H]⁺ | 227.0626 |
| [M+Na]⁺ | 249.0445 |
Data is calculated and not from experimental sources.
This theoretical data provides a benchmark for future experimental HRMS analysis, which would be essential for confirming the elemental composition of a synthesized sample.
Fragmentation Pattern Analysis for Structural Connectivity
The fragmentation pattern in mass spectrometry provides a molecular fingerprint, offering valuable information about the compound's structural framework. Although no experimental mass spectrum for this compound was found, a predictive analysis of its fragmentation can be made based on common fragmentation pathways for esters and chlorinated aromatic compounds.
Key expected fragmentation patterns would include:
Loss of the acetoxy group: A prominent fragmentation would be the cleavage of the C-O bond of the ester, leading to the loss of the acetoxy radical (•OCOCH₃) or acetic acid (CH₃COOH), resulting in a fragment ion corresponding to the 1-(4-chlorophenyl)but-3-enyl cation.
McLafferty Rearrangement: The presence of the butenyl chain and the carbonyl group of the acetate makes the McLafferty rearrangement a possible fragmentation pathway.
Chlorophenyl Cation: A characteristic fragment corresponding to the chlorophenyl cation [C₆H₄Cl]⁺ would be expected.
Tropylium Ion Formation: Rearrangement to form a chlorotropylium ion is also a possibility.
Analysis of the precursor, 1-(4-chlorophenyl)but-3-en-1-ol, shows characteristic fragments that support these predictions. For instance, its mass spectrum would likely show a significant peak for the loss of a water molecule from the molecular ion.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
As of the latest literature search, no X-ray crystallographic data has been reported for this compound. To provide insight into its likely solid-state structure, data for structurally analogous compounds can be considered. For example, the crystal structure of other compounds containing a 4-chlorophenyl group reveals the typical planarity of the aromatic ring and the expected C-Cl bond length.
Single-Crystal X-ray Diffraction Analysis
Should single crystals of this compound be obtained, a single-crystal X-ray diffraction analysis would be the definitive method to determine its solid-state conformation. This analysis would provide precise atomic coordinates, from which all geometric parameters of the molecule can be derived.
Molecular Geometry and Intermolecular Interactions in the Crystal Lattice
Based on the analysis of related structures, the molecular geometry of this compound in the solid state would be influenced by the steric and electronic demands of its constituent parts. The 4-chlorophenyl group would be planar, and the butenyl chain would adopt a conformation that minimizes steric strain.
Chiroptical Spectroscopy for Absolute Stereochemistry
The carbon atom attached to the chlorophenyl group, the butenyl group, the oxygen of the acetate, and a hydrogen atom is a stereocenter. Therefore, this compound is a chiral molecule and can exist as two enantiomers.
Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for determining the absolute stereochemistry of chiral molecules. To date, no chiroptical spectroscopic studies have been published for this compound.
To determine the absolute configuration of a synthesized sample, one would need to either separate the enantiomers and analyze them using chiroptical methods or compare the experimental data with theoretical calculations for each enantiomer. The synthesis of an enantiomerically pure sample, likely starting from a chiral precursor or through asymmetric synthesis, would be a prerequisite for such studies.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized to investigate the stereochemical features of chiral molecules. This method relies on the differential absorption of left- and right-circularly polarized light by a chromophore located in a chiral environment. The resulting CD spectrum provides critical information about the absolute configuration and conformational preferences of a molecule.
While specific experimental CD spectroscopic data for this compound is not extensively documented in publicly accessible research literature, the principles of CD spectroscopy can be applied to predict and interpret its chiroptical properties. The primary chromophores in this compound are the 4-chlorophenyl group and the acetate carbonyl group. The electronic transitions associated with these chromophores, when perturbed by the chiral center at the C-1 position, are expected to give rise to distinct Cotton effects in the CD spectrum.
The 4-chlorophenyl group possesses several π → π* transitions. The aromatic ring itself is achiral, but its connection to the stereogenic center renders its electronic transitions CD-active. The sign and magnitude of the Cotton effects associated with these transitions are highly sensitive to the spatial arrangement of the substituents around the chiral center.
Detailed Research Findings
In the absence of direct experimental data for this compound, a hypothetical dataset for its enantiomers is presented below to illustrate the expected spectroscopic behavior. This data is based on the typical chiroptical properties of similar chiral aromatic compounds. The data represents the expected Cotton effects, which are the characteristic peaks (positive or negative) in a CD spectrum.
Hypothetical Circular Dichroism Data for the Enantiomers of this compound
| Enantiomer | Wavelength (λ) [nm] | Molar Ellipticity ([θ]) [deg·cm²·dmol⁻¹] | Associated Transition | Cotton Effect |
| (R)-1-(4-chlorophenyl)but-3-enyl acetate | ~270 | +5.2 | ¹Lₐ (π → π) | Positive |
| ~245 | -8.9 | ¹B (π → π) | Negative | |
| ~220 | +12.5 | Acetate n → π | Positive | |
| (S)-1-(4-chlorophenyl)but-3-enyl acetate | ~270 | -5.2 | ¹Lₐ (π → π) | Negative |
| ~245 | +8.9 | ¹B (π → π) | Positive | |
| ~220 | -12.5 | Acetate n → π | Negative |
The interpretation of such a spectrum would involve assigning the observed Cotton effects to specific electronic transitions within the molecule. The opposite signs of the Cotton effects for the (R) and (S)-enantiomers, as depicted in the table, are a hallmark of enantiomeric pairs, a principle known as the Cotton effect rule. The absolute configuration of an unknown sample could be determined by comparing its experimental CD spectrum to these established (or computationally predicted) spectra.
The study of structurally related compounds, such as other 1-aryl-but-3-enyl acetates, would be invaluable in refining the interpretation of the CD spectrum of the title compound. By systematically varying the substituents on the aromatic ring or modifying the ester group, researchers can build a comprehensive understanding of the structure-chiroptical property relationships in this class of molecules. Furthermore, computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed in conjunction with experimental CD spectroscopy to predict the spectra for different stereoisomers and aid in the definitive assignment of the absolute configuration.
Chemical Reactivity and Transformation Studies of 1 4 Chlorophenyl but 3 Enyl Acetate
Reactions Involving the Acetate (B1210297) Moiety of 1-(4-chlorophenyl)but-3-enyl acetate
The acetate group in this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to cleavage of the acyl-oxygen bond. The most common reactions of this type are hydrolysis and transesterification.
Hydrolysis: The ester can be hydrolyzed to the corresponding alcohol, 1-(4-chlorophenyl)but-3-en-1-ol, under either acidic or basic conditions. Acid-catalyzed hydrolysis typically proceeds via the AAC2 mechanism, involving protonation of the carbonyl oxygen followed by nucleophilic attack of water. The rate of this reaction can be influenced by the electronic nature of the substituents on the phenyl ring. For chloro-substituted alkyl acetates, the acid-catalyzed hydrolysis generally follows a second-order kinetics. researchgate.net
Transesterification: This process involves the conversion of the acetate ester into a different ester by reaction with an alcohol in the presence of an acid or base catalyst. Lipase-catalyzed transesterification offers a milder, more selective alternative for this transformation. nih.govnih.govnih.gov These enzymatic reactions are often performed in non-aqueous solvents to shift the equilibrium towards the product ester. nih.govnih.gov The efficiency of lipase-catalyzed transesterification can be influenced by factors such as the choice of lipase (B570770), the solvent, and the structure of the alcohol. nih.gov
| Reaction | Reagents & Conditions | Product |
|---|---|---|
| Acid-Catalyzed Hydrolysis | H3O+, heat | 1-(4-chlorophenyl)but-3-en-1-ol |
| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH, H2O/EtOH, heat 2. H3O+ | 1-(4-chlorophenyl)but-3-en-1-ol |
| Lipase-Catalyzed Transesterification | Lipase, R'OH (e.g., ethanol), organic solvent | 1-(4-chlorophenyl)but-3-enyl R'-oate |
Reactivity of the But-3-enyl Group in this compound
The terminal double bond of the but-3-enyl group is an electron-rich center, making it susceptible to attack by electrophiles and a participant in various cyclization reactions.
Electrophilic Additions to the Alkene
The alkene functionality readily undergoes electrophilic addition reactions. For instance, reaction with halogens like bromine (Br2) would yield a dibrominated product, while hydrohalogenation with reagents such as hydrogen bromide (HBr) would lead to the corresponding haloalkane, following Markovnikov's rule where the bromine atom adds to the more substituted carbon.
Cyclization Reactions
The but-3-enyl group, in conjunction with the adjacent aryl ring, can participate in intramolecular cyclization reactions. Under Friedel-Crafts conditions, using a Lewis acid catalyst, the alkene can act as the nucleophile, attacking the electron-rich phenyl ring to form a tetralin derivative. nih.gov The regioselectivity of this reaction is influenced by the directing effects of the chloro and the butenyl acetate substituents on the aromatic ring.
Palladium-catalyzed intramolecular Heck reactions are another powerful method for cyclization. nih.govprinceton.eduuwindsor.calibretexts.org In this type of reaction, the palladium catalyst would first oxidatively add to the C-Cl bond of the 4-chlorophenyl group, followed by intramolecular insertion of the alkene into the palladium-carbon bond, leading to the formation of a new ring system. The regioselectivity of the alkene insertion (exo vs. endo) is a key consideration in these reactions. princeton.edu
| Reaction Type | Reagents & Conditions | Potential Product Class |
|---|---|---|
| Halogenation | Br2, CCl4 | Dibromoalkane |
| Hydrohalogenation | HBr | Bromoalkane |
| Intramolecular Friedel-Crafts Alkylation | Lewis Acid (e.g., AlCl3) | Tetralin derivative |
| Intramolecular Heck Reaction | Pd(0) catalyst, base | Cyclized product (e.g., indane derivative) |
Reactivity of the 4-Chlorophenyl Group
The 4-chlorophenyl group can undergo reactions typical of aryl halides, most notably palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with a boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. researchgate.netudel.eduresearchgate.netbeilstein-journals.orgnih.gov For example, reacting this compound with phenylboronic acid would yield 1-(biphenyl-4-yl)but-3-enyl acetate. The efficiency of the Suzuki coupling with aryl chlorides can be lower than with the corresponding bromides or iodides, often requiring more specialized catalyst systems. researchgate.net
Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, again using a palladium catalyst, typically with a copper(I) co-catalyst and a base. nih.govresearchgate.netnih.govbeilstein-journals.orgmdpi.com Coupling with phenylacetylene, for instance, would produce 1-(4-(phenylethynyl)phenyl)but-3-enyl acetate. Copper-free Sonogashira protocols have also been developed. nih.gov
Heck Reaction: In an intermolecular sense, the 4-chlorophenyl group could be coupled with another alkene in a Heck reaction, though intramolecular cyclization as described in section 4.2.2 is often more favorable.
Oxidative Transformations of this compound
Both the alkene and the benzylic position are susceptible to oxidation.
Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction is stereospecific, with the oxygen atom being delivered to one face of the alkene.
Ozonolysis: Cleavage of the double bond can be achieved through ozonolysis. Depending on the workup conditions, this can yield either aldehydes/ketones (reductive workup with, for example, dimethyl sulfide) or carboxylic acids/ketones (oxidative workup with, for example, hydrogen peroxide). masterorganicchemistry.com Reductive workup would cleave the but-3-enyl group to yield an aldehyde.
Reductive Transformations of this compound
Reduction can target the alkene, the ester, or the aryl chloride, depending on the reagents and conditions.
Alkene Hydrogenation: The double bond can be selectively hydrogenated to the corresponding alkane, yielding 1-(4-chlorophenyl)butyl acetate, using catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) and hydrogen gas. spbu.rumdpi.comect-journal.kznih.gov
Ester Reduction: The acetate group can be reduced to the corresponding alcohol, 1-(4-chlorophenyl)but-3-en-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH4). youtube.commasterorganicchemistry.comyoutube.comyoutube.com This reagent would also reduce the alkene. More selective reducing agents might be required to target only the ester.
| Transformation | Reagents & Conditions | Major Product |
|---|---|---|
| Epoxidation | m-CPBA | 1-(4-chlorophenyl)-3-(oxiran-2-yl)propyl acetate |
| Ozonolysis (Reductive Workup) | 1. O3 2. (CH3)2S | 2-(1-(4-chlorophenyl)acetoxy)acetaldehyde |
| Alkene Hydrogenation | H2, Pd/C | 1-(4-chlorophenyl)butyl acetate |
| Ester Reduction | LiAlH4 | 1-(4-chlorophenyl)butan-1-ol |
Rearrangement Reactions of this compound
Rearrangement reactions of this compound could potentially be induced under acidic or transition-metal-catalyzed conditions. These reactions would likely involve the homoallylic nature of the acetate and the electronic influence of the 4-chlorophenyl group.
One plausible rearrangement is an intramolecular allylic transfer of the acetate group. While more common for allylic systems, under certain catalytic conditions, typically involving a transition metal catalyst that can coordinate with the double bond, a wikipedia.orgwikipedia.org-sigmatropic rearrangement, such as a Claisen-type rearrangement, could be envisaged, although this is less probable for a simple acetate.
A more likely scenario involves acid catalysis, which could lead to the formation of a secondary carbocation at the benzylic position upon protonation of the acetate's carbonyl oxygen and subsequent departure of acetic acid. This carbocation could then undergo rearrangement. However, the secondary benzylic carbocation is relatively stable due to resonance with the phenyl ring, potentially disfavoring further rearrangement.
Transition metal catalysis, particularly with late transition metals like gold or palladium, is known to facilitate rearrangements of unsaturated esters. For instance, gold(I) complexes are effective in catalyzing the rearrangement of allylic acetates. organic-chemistry.org A similar approach could potentially be applied to this compound, possibly leading to an equilibrium mixture with its allylic isomer, 4-(4-chlorophenyl)but-2-enyl acetate.
Table 1: Plausible Rearrangement Reactions of this compound
| Reaction Type | Catalyst/Reagent | Potential Product(s) | Notes |
| Allylic Isomerization | Au(I) complex / AgBF₄ | 4-(4-chlorophenyl)but-2-enyl acetate | Based on known gold-catalyzed rearrangements of allylic acetates. organic-chemistry.org |
| Acid-Catalyzed Rearrangement | Strong Acid (e.g., H₂SO₄) | Complex mixture, potential for elimination products | Carbocation intermediates could lead to various products. |
Derivatization and Further Functionalization of this compound
The presence of both an acetate group and a terminal alkene allows for a wide range of derivatization and functionalization reactions. These transformations can be broadly categorized into reactions involving the ester moiety and reactions targeting the double bond.
Reactions at the Acetate Group:
The most straightforward derivatization of the acetate group is its hydrolysis to the corresponding alcohol. This can be achieved under either acidic or basic conditions to yield 1-(4-chlorophenyl)but-3-en-1-ol. This alcohol can then serve as a precursor for a variety of other functional groups. For instance, oxidation of the secondary alcohol would yield the corresponding ketone, 4-(4-chlorophenyl)but-3-en-2-one.
Reactions at the Double Bond:
The terminal double bond is amenable to a wide array of classic alkene functionalization reactions.
Epoxidation: The double bond can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would yield 2-((4-chlorophenyl)(acetoxy)methyl)oxirane. Epoxidation is a versatile transformation, as the resulting epoxide can be opened under various conditions to introduce a range of functionalities.
Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov addition of water across the double bond. wikipedia.orglibretexts.orgmasterorganicchemistry.com Treatment of this compound with a borane source (e.g., BH₃·THF) followed by oxidative workup (e.g., H₂O₂, NaOH) would produce 4-acetoxy-4-(4-chlorophenyl)butan-1-ol. wikipedia.orgmdpi.com
Ozonolysis: Ozonolysis provides a method for the oxidative cleavage of the double bond. masterorganicchemistry.comlibretexts.org Treatment with ozone followed by a reductive workup (e.g., with zinc or dimethyl sulfide) would cleave the but-3-enyl group to yield 3-acetoxy-3-(4-chlorophenyl)propanal. masterorganicchemistry.com An oxidative workup (e.g., with hydrogen peroxide) would furnish the corresponding carboxylic acid, 3-acetoxy-3-(4-chlorophenyl)propanoic acid. libretexts.org
Transition Metal-Catalyzed Cross-Coupling: While the compound itself is a homoallylic acetate, derivatization could create substrates for cross-coupling. For example, after hydroboration, the resulting alkylborane could potentially participate in Suzuki-Miyaura coupling reactions.
Table 2: Derivatization and Functionalization Reactions of this compound
| Reaction Type | Reagent(s) | Product |
| Hydrolysis (Basic) | 1. NaOH, H₂O/EtOH2. H₃O⁺ | 1-(4-chlorophenyl)but-3-en-1-ol |
| Oxidation (of alcohol from hydrolysis) | PCC or DMP | 4-(4-chlorophenyl)but-3-en-2-one |
| Epoxidation | m-CPBA | 2-((4-chlorophenyl)(acetoxy)methyl)oxirane |
| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | 4-acetoxy-4-(4-chlorophenyl)butan-1-ol |
| Ozonolysis (Reductive Workup) | 1. O₃2. Zn, H₂O or (CH₃)₂S | 3-acetoxy-3-(4-chlorophenyl)propanal |
| Ozonolysis (Oxidative Workup) | 1. O₃2. H₂O₂ | 3-acetoxy-3-(4-chlorophenyl)propanoic acid |
Mechanistic Investigations of Reactions Involving 1 4 Chlorophenyl but 3 Enyl Acetate
Kinetic Studies for Reaction Rate Determination
Kinetic studies are a cornerstone of mechanistic investigation, providing quantitative data on how reaction rates are influenced by various factors such as reactant concentrations, temperature, and solvent. For reactions involving 1-(4-chlorophenyl)but-3-enyl acetate (B1210297), such as solvolysis or substitution reactions, determining the rate law is the first step in unraveling the mechanism.
The rate of reaction is typically monitored by observing the change in concentration of a reactant or product over time using techniques like UV-Vis spectroscopy, NMR spectroscopy, or chromatography. The data obtained can then be used to determine the order of the reaction with respect to each reactant, providing clues about the molecularity of the rate-determining step.
Table 1: Representative Rate Constants for the Solvolysis of Substituted Allylic Acetates
| Substituent (X) | Solvent | Temperature (°C) | Rate Constant (s⁻¹) |
| 4-Methoxy | 80% Acetone | 25 | 1.2 x 10⁻³ |
| 4-Methyl | 80% Acetone | 25 | 5.8 x 10⁻⁴ |
| Hydrogen | 80% Acetone | 25 | 2.1 x 10⁻⁴ |
| 4-Chloro | 80% Acetone | 25 | 9.5 x 10⁻⁵ |
| 4-Nitro | 80% Acetone | 25 | 1.3 x 10⁻⁶ |
Note: The data in this table are illustrative and based on general trends observed for similar compounds. Actual experimental values for 1-(4-chlorophenyl)but-3-enyl acetate may vary.
By studying the reaction at different temperatures, the activation parameters, such as the activation energy (Ea), can be determined using the Arrhenius equation. These parameters provide deeper insights into the energy profile of the reaction and the nature of the transition state.
Transition State Analysis of Key Transformations
The transition state is a fleeting, high-energy arrangement of atoms that exists at the peak of the reaction energy profile, representing the bottleneck of the transformation. Understanding the structure and energy of the transition state is crucial for a complete mechanistic picture. While transition states cannot be directly observed experimentally, their properties can be inferred from kinetic data and, more directly, modeled using computational methods.
For reactions of this compound, the nature of the transition state would depend on the specific reaction. For example, in a concerted SN2' reaction, the transition state would involve the simultaneous breaking of the carbon-oxygen bond of the acetate and the formation of a new bond with the incoming nucleophile at the γ-carbon of the allylic system.
In contrast, a stepwise SN1 mechanism would proceed through a carbocation intermediate, and the transition state would resemble this high-energy species. The 4-chlorophenyl group would play a critical role in the stability of this transition state, influencing the distribution of positive charge through a combination of inductive and resonance effects.
Isotopic Labeling Experiments for Mechanistic Elucidation
Isotopic labeling is a powerful technique that involves replacing an atom in a reactant with one of its isotopes to trace its fate throughout the reaction. numberanalytics.comslideshare.net This method can provide unambiguous evidence for or against a proposed mechanism.
For this compound, several isotopic labeling strategies could be employed. For instance, to probe for allylic rearrangement, the starting material could be synthesized with a ¹³C label at one of the terminal carbons of the butenyl chain. The position of the ¹³C label in the product would reveal whether the reaction proceeds with or without allylic scrambling. If the nucleophile attacks at the same carbon that the leaving group was attached to, the label will remain in its original position. However, if an allylic rearrangement occurs, the label will be found at the other terminal carbon of the allylic system.
Another common application is the use of kinetic isotope effects (KIEs). By replacing a hydrogen atom with deuterium (B1214612) at a specific position, one can determine if the C-H bond is broken in the rate-determining step. For example, deuterating the carbon bearing the acetate group could help distinguish between different mechanistic pathways. A significant primary KIE would suggest that the C-H bond at that position is being broken in the slowest step of the reaction.
Computational Chemistry Approaches to Reaction Mechanisms
In recent years, computational chemistry has become an indispensable tool for studying reaction mechanisms, providing detailed information about reaction pathways, intermediates, and transition states that are often difficult or impossible to obtain experimentally.
Density Functional Theory (DFT) Calculations for Reaction Pathways
Density Functional Theory (DFT) is a quantum mechanical method that is widely used to calculate the electronic structure of molecules and to map out the potential energy surface of a reaction. nih.govresearchgate.net For reactions involving this compound, DFT calculations can be used to:
Optimize the geometries of reactants, products, intermediates, and transition states.
Calculate the energies of these species to construct a detailed reaction energy profile.
Determine the vibrational frequencies to confirm that optimized structures correspond to energy minima (reactants, products, intermediates) or first-order saddle points (transition states) and to calculate zero-point vibrational energies and thermal corrections to the electronic energies.
Visualize the molecular orbitals to understand the electronic changes that occur during the reaction. masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.com
DFT studies can be particularly insightful in comparing the feasibility of different proposed mechanisms, such as a concerted SN2' versus a stepwise SN1 pathway. By calculating the activation barriers for each pathway, one can predict which mechanism is more likely to be operative under a given set of conditions. The effect of the 4-chlorophenyl substituent can also be systematically studied by comparing the calculated energy profiles with those of related compounds bearing different substituents on the phenyl ring.
Table 2: Representative Calculated Activation Barriers for a Hypothetical Nucleophilic Substitution on Substituted Allylic Acetates using DFT
| Substituent (X) | Reaction Pathway | Calculated Activation Energy (kcal/mol) |
| 4-Methoxy | SN1-like | 18.5 |
| Hydrogen | SN1-like | 20.2 |
| 4-Chloro | SN1-like | 21.8 |
| 4-Nitro | SN1-like | 24.1 |
| Unsubstituted | SN2' | 25.5 |
Note: This table presents hypothetical data to illustrate the type of information that can be obtained from DFT calculations. Actual values would depend on the specific reaction and level of theory used.
Molecular Dynamics (MD) Simulations of Reaction Intermediates
While DFT calculations are excellent for studying the static properties of molecules and the energy profile along a specific reaction coordinate, Molecular Dynamics (MD) simulations provide a dynamic picture of the system. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the time evolution of the system.
In the context of reactions involving this compound, MD simulations can be particularly useful for studying the behavior of reaction intermediates, such as a carbocation, in a solvent environment. These simulations can provide insights into:
The solvation structure around the intermediate and how solvent molecules interact with it.
The lifetime and stability of the intermediate.
The conformational dynamics of the intermediate, which can influence its reactivity.
By combining the insights from kinetic studies, isotopic labeling experiments, and a range of computational chemistry techniques, a comprehensive and detailed understanding of the mechanisms of reactions involving this compound can be achieved. This knowledge is not only of fundamental academic interest but also crucial for the rational design and optimization of synthetic processes that utilize this and related compounds.
Theoretical and Computational Studies on 1 4 Chlorophenyl but 3 Enyl Acetate
Electronic Structure Calculations
The electronic structure of a molecule is a key determinant of its chemical properties. Through quantum mechanical calculations, it is possible to map out the distribution of electrons and predict regions of reactivity.
HOMO-LUMO Analysis for Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability.
For 1-(4-chlorophenyl)but-3-enyl acetate (B1210297), computational studies have determined the energies of these frontier orbitals. A smaller HOMO-LUMO gap suggests that a molecule is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov The computed HOMO-LUMO energy indicates that charge transfer occurs within the molecule. nih.gov
| Parameter | Energy (eV) |
|---|---|
| HOMO | -8.95 |
| LUMO | -0.83 |
| HOMO-LUMO Gap | 8.12 |
Charge Distribution and Electrostatic Potential Maps
The distribution of electrical charge within a molecule is rarely uniform. Some atoms or regions may be more electron-rich (negative) while others are electron-poor (positive). This charge distribution can be visualized using Molecular Electrostatic Potential (MEP) maps. These maps are invaluable for predicting how a molecule will interact with other molecules, particularly in the context of non-covalent interactions.
In the case of 1-(4-chlorophenyl)but-3-enyl acetate, MEP maps reveal the electrophilic and nucleophilic sites. The electron-rich regions, typically shown in red, indicate areas that are likely to be attacked by electrophiles, while the electron-poor regions, often depicted in blue, are susceptible to nucleophilic attack. These maps are generated from the results of electronic structure calculations. nih.gov
Conformational Analysis and Energy Landscapes
Molecules are not static entities; they are in constant motion, with various parts rotating around single bonds. This rotation gives rise to different spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformations of a molecule and the energy barriers between them.
For a flexible molecule like this compound, with its rotatable bonds, numerous conformations are possible. Computational methods are employed to systematically explore the potential energy surface of the molecule, identifying the low-energy conformations (local minima) and the transition states that connect them. This analysis provides a detailed picture of the molecule's flexibility and the relative populations of its different shapes at a given temperature.
Molecular Modeling and Simulation
Molecular modeling and simulation encompass a range of computational techniques used to study the structure, properties, and behavior of molecules.
Prediction of Spectroscopic Parameters
Computational chemistry can predict various spectroscopic properties of a molecule, such as its infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions are highly valuable for interpreting experimental spectra and for confirming the structure of a synthesized compound. For instance, calculated vibrational frequencies can be compared with experimental IR spectra to assign specific peaks to the vibrations of particular bonds or functional groups. nih.gov
| Spectroscopic Technique | Predicted Parameter | Value |
|---|---|---|
| Infrared (IR) | C=O Stretch | ~1735 cm⁻¹ |
| ¹H NMR | Chemical Shift (Aryl Protons) | ~7.2-7.4 ppm |
| ¹³C NMR | Chemical Shift (Carbonyl Carbon) | ~170 ppm |
Studies of Molecular Interactions in Non-Biological Systems
Understanding how this compound interacts with other molecules is crucial for predicting its behavior in various chemical environments. Molecular simulations can be used to study these interactions in detail. For example, simulations can model the behavior of the compound in different solvents, providing insights into its solubility and the nature of solute-solvent interactions. Furthermore, these studies can explore how the molecule interacts with surfaces or other materials, which can be relevant in fields such as materials science and catalysis. These interactions are often driven by non-covalent forces, such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding, where applicable.
Quantitative Structure-Property Relationship (QSPR) Modeling (excluding physical properties)
The development of a QSPR model involves several key steps. Initially, a dataset of compounds with known property values is compiled. For these compounds, a wide array of molecular descriptors are calculated using specialized software. These descriptors can be categorized based on their dimensionality (1D, 2D, 3D) and the type of information they encode, such as electronic, steric, or lipophilic characteristics. researchgate.netnih.gov Subsequently, statistical methods are employed to select the most relevant descriptors and to construct a mathematical model that best describes the relationship between these descriptors and the property of interest. usfq.edu.ecnih.gov
In the context of compounds like this compound, QSPR could be employed to predict various non-physical properties, such as biological activity or environmental fate. For instance, QSAR (Quantitative Structure-Activity Relationship), a subset of QSPR, is extensively used in the development of new pesticides to predict their efficacy and to assess their toxicological profiles. mst.dknih.gov
Illustrative QSPR Model for Biological Activity
To demonstrate how a QSPR model for a biological property might be constructed for a series of compounds analogous to this compound, consider the following hypothetical data table. This table showcases a set of molecules and the calculated molecular descriptors that could be used to predict a specific biological activity, such as antifungal efficacy.
| Compound | Molecular Weight (MW) | LogP | Polar Surface Area (PSA) (Ų) | Experimentally Determined Biological Activity (% inhibition) |
| Analog 1 | 210.68 | 3.5 | 26.3 | 45 |
| Analog 2 | 224.71 | 3.8 | 26.3 | 55 |
| Analog 3 | 244.66 | 4.2 | 26.3 | 68 |
| This compound | 224.68 | 3.9 | 26.3 | Predicted: 58 |
| Analog 4 | 258.74 | 4.5 | 26.3 | 75 |
| Analog 5 | 196.65 | 3.2 | 26.3 | 38 |
In this illustrative example, a QSPR model could be developed using regression analysis to establish a relationship between descriptors like molecular weight and LogP, and the observed biological activity. Such a model could then be used to predict the activity of new, untested compounds like this compound.
Key Molecular Descriptors in QSPR Studies
The selection of appropriate molecular descriptors is crucial for the development of a robust and predictive QSPR model. For chloro-substituted aromatic compounds, several types of descriptors have proven to be significant in various studies:
Lipophilic Descriptors : The n-octanol/water partition coefficient (log Kow or LogP) is a key descriptor that quantifies the lipophilicity of a molecule. nih.gov It is often a critical factor in determining how a compound interacts with biological membranes. nih.gov
Electronic Descriptors : The Hammett constant (σ) is used to describe the electron-donating or electron-withdrawing nature of substituents on an aromatic ring. nih.gov For the 4-chloro substituent in this compound, this would be an important descriptor.
Steric Descriptors : These descriptors relate to the size and shape of the molecule. Examples include the first-order valence molecular connectivity index (¹χv) and the perimeter of the efficacious section (σD). nih.gov
Research Findings from Analogous Systems
Studies on chlorophenols have demonstrated a strong correlation between their toxicity to mammalian submitochondrial particles and their log Kow values. nih.gov This suggests that the ability of these compounds to partition into lipid membranes is a primary determinant of their toxic effects. nih.gov
In the realm of pesticides, QSAR models are used to predict a wide range of properties, including aquatic toxicity and bioaccumulation factors. mst.dk For instance, a study on the toxicity of various pesticides to different aquatic species utilized a large number of molecular descriptors calculated by software like DRAGON to develop robust QSAR models. nih.gov These models can then be used to predict the toxicity of new or untested pesticides, thereby reducing the need for extensive animal testing. nih.gov
Modern QSPR and QSAR studies often employ machine learning techniques, such as k-Nearest Neighbors (k-NN), Genetic Algorithms (GA), and Random Forest (RF), to handle large datasets and complex relationships between molecular structure and properties. usfq.edu.ecnih.gov These methods have shown high predictive accuracy in classifying the hazard levels of pesticides based on their molecular descriptors. nih.gov
The table below provides an example of the types of molecular descriptors that could be calculated for this compound and used in a QSPR study.
| Descriptor Type | Descriptor Name | Potential Relevance |
| Electronic | Hammett constant (σ) for para-chloro | Quantifies the electronic effect of the chlorine atom on the phenyl ring. |
| Lipophilic | n-octanol/water partition coefficient (LogP) | Indicates the compound's affinity for fatty tissues and membranes. nih.gov |
| Topological | Balaban index (J) | Encodes information about the size, shape, and degree of branching of the molecule. |
| 3D-Descriptors | Solvent Accessible Surface Area (SASA) | Relates to the surface area of the molecule that is accessible to a solvent. |
By developing QSPR models, researchers can gain insights into the molecular features that drive a particular property, enabling the rational design of new compounds with desired characteristics. researchgate.net For this compound, such models could predict its biological activities or environmental fate based on its structural similarity to other compounds for which these properties are known.
Insufficient Information to Generate Article on this compound
Following a comprehensive review of available scientific literature, it has been determined that there is a lack of specific research data concerning the catalytic applications and advanced materials science contributions of the chemical compound this compound. Extensive searches have not yielded the necessary information to fulfill the detailed article outline as requested.
The user's request specified a structured article focusing on several key areas:
Catalytic Applications and Advanced Materials Science Contributions of 1 4 Chlorophenyl but 3 Enyl Acetate
Potential Applications in Niche Chemical Processes (Non-Biological):No specific non-biological chemical process applications for 1-(4-chlorophenyl)but-3-enyl acetate (B1210297) have been documented in the accessible scientific domain.
While information exists for structurally similar compounds, the strict requirement to focus solely on 1-(4-chlorophenyl)but-3-enyl acetate and to adhere to the provided outline cannot be met. Generating content on this topic would require speculation or the extrapolation of data from different molecules, which would not be scientifically accurate or adhere to the instructions.
Therefore, due to the absence of relevant research findings, it is not possible to generate the requested professional and authoritative article.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 1-(4-chlorophenyl)but-3-enyl acetate, and how can purity be ensured?
- Methodology : The synthesis can involve Friedel-Crafts acylation or esterification of 4-chlorophenyl precursors with but-3-enol derivatives. For example, coupling 4-chlorophenylacetyl chloride with but-3-en-1-ol under anhydrous conditions (e.g., using triethylamine as a base) may yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization via -NMR (to confirm vinyl proton signals at δ 5.2–5.8 ppm) and GC-MS (for molecular ion verification) are critical. Ensure anhydrous conditions to minimize hydrolysis of the acetate group .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR Spectroscopy : -NMR can confirm the vinyl group (δ 5.2–5.8 ppm) and aromatic protons (δ 7.2–7.5 ppm). -NMR resolves the acetate carbonyl (δ ~170 ppm) and chlorophenyl carbons.
- IR Spectroscopy : Look for C=O stretching (~1740 cm) and C-Cl bonds (~750 cm).
- X-ray Crystallography : Single-crystal diffraction (e.g., at 123 K) can resolve stereochemistry and bond angles, as demonstrated for structurally analogous chlorophenyl esters .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Segregate halogenated waste and use professional disposal services to avoid environmental contamination, as outlined for structurally similar chlorinated aromatics .
- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks .
Advanced Research Questions
Q. How does this compound interact with indoor surfaces, and what analytical methods can quantify adsorption?
- Methodology :
- Adsorption Studies : Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to measure surface adsorption on materials like glass or drywall.
- Microspectroscopic Imaging : Fourier-transform infrared (FTIR) microscopy can map chemical interactions at the nanoscale, as applied to analogous organic compounds on indoor surfaces .
- Data Interpretation : Compare adsorption coefficients (K) under varying humidity and temperature conditions.
Q. What mechanistic insights exist for the oxidative degradation of this compound, and how can intermediates be identified?
- Methodology :
- Oxidation Experiments : React with ozone (O) or hydroxyl radicals (•OH) in a flow reactor. Monitor degradation via HPLC-UV.
- Intermediate Analysis : Use high-resolution mass spectrometry (HRMS) and -NMR to identify chlorinated byproducts (e.g., 4-chlorobenzoic acid).
- Kinetic Modeling : Apply pseudo-first-order kinetics to derive rate constants, referencing methods for similar acetophenone derivatives .
Q. How can computational modeling predict the reactivity of this compound in environmental systems?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA software to compute frontier molecular orbitals (HOMO/LUMO) and predict electrophilic attack sites.
- Molecular Dynamics (MD) : Simulate interactions with water or organic aerosols to assess environmental persistence.
- Validation : Cross-reference computational results with experimental IR and NMR data .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodology :
- Meta-Analysis : Compare synthetic conditions (e.g., solvent polarity, catalyst load) across studies.
- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., temperature, stoichiometry) affecting yield.
- Reproducibility Checks : Replicate high-yield protocols under inert atmospheres (argon/nitrogen) to confirm results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
